molecular formula C15H23BrN4O4S B11816624 tert-Butyl 4-((5-bromo-4-(methylamino)pyridin-3-yl)sulfonyl)piperazine-1-carboxylate

tert-Butyl 4-((5-bromo-4-(methylamino)pyridin-3-yl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B11816624
M. Wt: 435.3 g/mol
InChI Key: RETKCYVGIBQCAL-UHFFFAOYSA-N
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Description

tert-Butyl 4-((5-bromo-4-(methylamino)pyridin-3-yl)sulfonyl)piperazine-1-carboxylate is a key chemical intermediate in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) , a revolutionary technology in chemical biology and drug discovery. PROTACs are heterobifunctional molecules that recruit E3 ubiquitin ligases to target specific proteins of interest for ubiquitination and subsequent degradation by the proteasome. This compound is structurally designed to serve as a versatile building block; the piperazine ring with its Boc-protecting group offers a handle for further conjugation, while the 5-bromo-4-(methylamino)pyridin-3-yl)sulfonyl moiety can be instrumental in forming the linker that connects the E3 ligase ligand to the target protein ligand. The bromine atom on the pyridine ring is a critical reactive site, enabling palladium-catalyzed cross-coupling reactions , such as Suzuki or Sonogashira reactions, which are essential for constructing the complex architecture of PROTACs. Its primary research value lies in the development of novel degraders for challenging therapeutic targets, including those previously considered 'undruggable,' such as transcription factors and scaffold proteins. By providing this high-quality intermediate, researchers are equipped to efficiently explore and optimize new PROTAC candidates, accelerating the study of protein function and the advancement of targeted protein degradation as a therapeutic strategy.

Properties

Molecular Formula

C15H23BrN4O4S

Molecular Weight

435.3 g/mol

IUPAC Name

tert-butyl 4-[5-bromo-4-(methylamino)pyridin-3-yl]sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C15H23BrN4O4S/c1-15(2,3)24-14(21)19-5-7-20(8-6-19)25(22,23)12-10-18-9-11(16)13(12)17-4/h9-10H,5-8H2,1-4H3,(H,17,18)

InChI Key

RETKCYVGIBQCAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2NC)Br

Origin of Product

United States

Preparation Methods

Nitration and Sulfonation of Pyridine Derivatives

The synthesis begins with pyridine-3-sulfonic acid , which undergoes nitration at position 4 under mixed acid conditions (HNO₃/H₂SO₄) to yield 4-nitropyridine-3-sulfonic acid . Bromination at position 5 is achieved using bromine (Br₂) in acetic acid, leveraging the meta-directing effects of the sulfonic acid and nitro groups to afford 5-bromo-4-nitropyridine-3-sulfonic acid .

Key Data:

StepReagents/ConditionsYield
NitrationHNO₃ (conc.), H₂SO₄, 0–5°C, 2h85%
BrominationBr₂, AcOH, 80°C, 4h78%

Reduction and Methylation

The nitro group in 5-bromo-4-nitropyridine-3-sulfonic acid is reduced to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst in ethanol. Subsequent methylation with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) yields 5-bromo-4-(methylamino)pyridine-3-sulfonic acid .

Key Data:

StepReagents/ConditionsYield
ReductionH₂ (1 atm), 10% Pd/C, EtOH, 25°C92%
MethylationCH₃I, K₂CO₃, DMF, 60°C, 6h88%

Conversion to Sulfonyl Chloride

The sulfonic acid is converted to the corresponding sulfonyl chloride using phosphorus pentachloride (PCl₅) in dichloromethane (DCM) under reflux. This step requires anhydrous conditions to prevent hydrolysis.

Key Data:

StepReagents/ConditionsYield
Sulfonyl chloridePCl₅, DCM, reflux, 3h95%

Coupling with tert-Butyl Piperazine-1-carboxylate

The final step involves reacting 5-bromo-4-(methylamino)pyridine-3-sulfonyl chloride with tert-butyl piperazine-1-carboxylate in the presence of a base such as triethylamine (Et₃N) to scavenge HCl. The reaction proceeds in tetrahydrofuran (THF) at room temperature, yielding the target compound after purification by column chromatography.

Key Data:

ParameterValue
SolventTHF
BaseEt₃N (2.5 equiv)
Temperature25°C
Reaction Time12h
Yield82%

Alternative Synthetic Routes and Optimization

Microwave-Assisted Substitution

Adapting methodologies from patent literature, microwave irradiation (150°C, 15 minutes) accelerates the nucleophilic substitution between 2-bromo-5-nitropyridine and tert-butyl piperazine-1-carboxylate, reducing reaction times from hours to minutes while maintaining yields >80%.

Catalytic Hydrogenation Variations

Comparative studies of hydrogenation catalysts reveal that Raney nickel achieves quantitative reduction of nitro groups under high-pressure H₂ (50 psi), whereas Pd/C offers milder conditions (1 atm H₂) with marginally lower yields (90–95%).

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination : Competing directing effects of sulfonic acid and nitro groups necessitate precise stoichiometry and temperature control to favor bromination at position 5.

  • Sulfonyl Chloride Stability : Rapid hydrolysis of the sulfonyl chloride intermediate mandates inert atmospheres and anhydrous solvents during handling.

  • Methylation Side Reactions : Over-alkylation to quaternary ammonium salts is minimized by using a moderate excess of CH₃I (1.2 equiv) and polar aprotic solvents like DMF.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Products include N-oxides or sulfoxides.

    Reduction: Products include sulfides or amines.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new catalysts and ligands.

Biology:

  • Investigated for its potential as a pharmacophore in drug discovery.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Potential applications in the development of new therapeutic agents.
  • Explored for its activity against various biological targets.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((5-bromo-4-(methylamino)pyridin-3-yl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, while the bromine atom can participate in halogen bonding. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares a common sulfonylpiperazine-Boc core with several analogs. A comparative analysis is provided below:

Compound Name Core Structure Substituents on Aromatic Ring Key Functional Groups
Target Compound Pyridine 5-Br, 4-NHCH₃ Sulfonamide, Boc-protected piperazine
tert-Butyl 4-((4-nitrophenyl)sulphonyl)piperazine-1-carboxylate Benzene 4-NO₂ Sulfonamide, Boc-protected piperazine
tert-Butyl 4-((2-Oxoindolin-5-yl)sulfonyl)-piperazine-1-carboxylate Indolinone (bicyclic) 2-Oxoindolin-5-yl Sulfonamide, Boc-protected piperazine
3-Cyclopentylidene-5-((4-isobutyrylpiperazin-1-yl)sulfonyl)indolin-2-one Indolinone (bicyclic) 3-Cyclopentylidene, 5-sulfonamide Sulfonamide, acylated piperazine

Key Observations :

  • Aromatic Core: The target compound’s pyridine ring differs from the benzene or indolinone cores in analogs, altering electronic properties (e.g., pyridine’s electron-withdrawing nature vs. benzene’s neutrality) .
  • Piperazine Modifications : The Boc group in the target compound contrasts with acylated piperazines (e.g., isobutyryl in ), affecting solubility and metabolic stability.

Biological Activity

Tert-Butyl 4-((5-bromo-4-(methylamino)pyridin-3-yl)sulfonyl)piperazine-1-carboxylate, with the CAS number 1352530-56-3, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC₁₅H₂₃BrN₄O₄S
Molecular Weight435.3 g/mol
StructureChemical Structure
SMILESCNc1c(Br)cncc1S(=O)(=O)N1CCN(C(=O)OC(C)(C)C)CC1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The sulfonamide moiety is known to enhance the compound's affinity for certain targets, potentially leading to therapeutic effects.

Pharmacological Studies

Recent studies have focused on the pharmacological effects of this compound:

  • Inhibition Studies : Research indicates that the compound may inhibit specific kinases involved in cancer progression. For example, it has shown promise in inhibiting the activity of protein kinase B (AKT), which is crucial for cell survival and proliferation .
  • Antimicrobial Activity : Preliminary tests suggest that this compound exhibits antimicrobial properties against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Studies

Case Study 1: Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be lower than those of standard chemotherapeutic agents, indicating its potential as an effective anticancer drug .

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial efficacy, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed that the compound had a minimum inhibitory concentration (MIC) comparable to commercially available antibiotics, suggesting its viability as a new antimicrobial agent .

Q & A

Q. Q: What are the optimal synthetic routes for preparing tert-butyl 4-((5-bromo-4-(methylamino)pyridin-3-yl)sulfonyl)piperazine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

A:

  • Sulfonylation and Coupling Steps : The synthesis typically involves sulfonylation of a pyridine intermediate followed by coupling with a tert-butyl piperazine carboxylate derivative. A palladium-catalyzed Suzuki-Miyaura coupling (e.g., using tetrakis(triphenylphosphine)palladium(0)) under microwave irradiation (100°C, 3 hours) is effective for introducing bromo-substituted pyridine motifs, achieving yields >90% .
  • Solvent and Base Selection : Dichloromethane or tetrahydrofuran with triethylamine as a base is preferred for sulfonylation to neutralize HCl byproducts. Continuous flow processes in industrial settings enhance reproducibility .
  • Purification : Silica gel chromatography with gradients of ethyl acetate in petroleum ether effectively isolates the product. Purity (>99%) is confirmed via LCMS and 1^1H NMR .

Analytical Characterization

Q. Q: Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound?

A:

  • NMR Spectroscopy : 1^1H NMR (400 MHz, CDCl3_3) identifies key protons: tert-butyl singlet at δ 1.46 ppm, aromatic protons at δ 8.3–8.8 ppm, and piperazine methylene groups at δ 3.0–3.5 ppm .
  • Mass Spectrometry : LCMS (ES+) confirms molecular weight (e.g., m/z 372.2 [M+H]+^+) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with C18 columns and UV detection (254 nm) ensures >99% purity. Retention times vary based on mobile phase composition (e.g., acetonitrile/water gradients) .

Handling and Safety

Q. Q: What safety precautions are critical when handling this compound, given its structural complexity?

A:

  • Hazard Classification : Classified as Acute Toxicity (Category 4, H302) due to oral toxicity. Use PPE (gloves, lab coat) and work in a fume hood .
  • Decomposition Risks : Avoid exposure to heat (>60°C) or strong oxidizers, as combustion releases toxic fumes (e.g., Br2_2, SO2_2) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

Advanced Mechanistic Studies

Q. Q: How can researchers investigate the compound’s reactivity in cross-coupling reactions or sulfonamide bond stability?

A:

  • Kinetic Studies : Monitor reaction progress using TLC or in-situ IR spectroscopy. For Suzuki couplings, track boronic ester consumption at 1600–1650 cm1^{-1} .
  • DFT Calculations : Use Gaussian or ORCA software to model transition states for sulfonamide bond cleavage. Compare activation energies under acidic vs. basic conditions .
  • Isotopic Labeling : Introduce 15^{15}N or 13^{13}C labels in the piperazine ring to trace metabolic pathways via LC-MS/MS .

Biological Activity Profiling

Q. Q: What methodologies are recommended for evaluating its potential as a kinase inhibitor or receptor ligand?

A:

  • In Vitro Assays :
    • Kinase Inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., EGFR, BRAF) at 1–10 µM compound concentrations. IC50_{50} values are determined via dose-response curves .
    • Receptor Binding : Radioligand displacement assays (e.g., 3^3H-labeled ligands) quantify affinity (Ki_i) for GPCRs or ion channels .
  • Cellular Models : Test cytotoxicity in HEK293 or HeLa cells using MTT assays. EC50_{50} values < 10 µM suggest therapeutic potential .

Data Contradictions and Reproducibility

Q. Q: How should researchers address discrepancies in reported synthetic yields or biological activity data?

A:

  • Yield Optimization : If literature reports 80–90% yields but lab results are lower, verify stoichiometry (e.g., 1:1.05 reagent ratio) and catalyst freshness (e.g., Pd(PPh3_3)4_4 degrades upon air exposure) .
  • Biological Variability : Inconsistent IC50_{50} values may stem from cell line heterogeneity. Standardize assays using CLIA-certified cell banks and triplicate measurements .

Computational Modeling

Q. Q: What in silico strategies predict the compound’s bioavailability or metabolic pathways?

A:

  • ADMET Prediction : SwissADME or ADMETLab 2.0 estimate logP (∼3.2), BBB permeability (low), and CYP450 inhibition (CYP3A4 likely). High topological polar surface area (>80 Ų) suggests poor oral absorption .
  • Docking Studies : AutoDock Vina models interactions with kinase ATP-binding pockets. Focus on hydrogen bonds between the sulfonyl group and Lys/Arg residues .

Degradation and Stability

Q. Q: What conditions accelerate hydrolytic or oxidative degradation, and how can stability be monitored?

A:

  • Hydrolysis : Incubate in pH 7.4 buffer at 37°C. LCMS detects piperazine ring cleavage (m/z shifts -100 Da) after 48 hours .
  • Oxidation : Expose to H2_2O2_2 (3% v/v) in acetonitrile. Sulfone-to-sulfoxide conversion is tracked via 1^1H NMR δ 3.1–3.3 ppm .

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